N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide (CAS Number: 1331270-64-4) is a synthetic compound known for its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N6O3, with a molecular weight of 366.4 g/mol. The structure includes an azetidine ring, an oxadiazole moiety, and a pyrimidine derivative, which are significant for its biological activity.
Property | Value |
---|---|
CAS Number | 1331270-64-4 |
Molecular Formula | C18H18N6O3 |
Molecular Weight | 366.4 g/mol |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. A study on related oxadiazole derivatives highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the pyrimidine ring in the structure may enhance this activity.
Case Study:
In a comparative study of oxadiazole derivatives, compounds similar to N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine were tested against Candida albicans, showing varying degrees of inhibition zones (IZs), indicating potential as antifungal agents .
Antiviral Activity
The antiviral properties of compounds containing the oxadiazole and pyrimidine structures have been explored in the context of Zika virus (ZIKV) infections. A recent study synthesized a series of 1,2,4-oxadiazole derivatives that demonstrated significant antiviral activity against ZIKV . Although specific data on N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine is limited, the structural similarities suggest potential efficacy.
Anticancer Activity
Emerging research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, pyrimidine derivatives have shown promise in targeting specific cancer pathways . The compound's ability to interact with cellular mechanisms may position it as a candidate for further anticancer studies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine. Modifications to the substituents on the oxadiazole and pyrimidine rings can significantly influence its potency and selectivity against various biological targets.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-2-26-14-7-4-3-6-13(14)21-18(25)24-10-12(11-24)17-22-16(23-27-17)15-19-8-5-9-20-15/h3-9,12H,2,10-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSEIPTYQLQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.